Nylidrin - 447-41-6

Nylidrin

Catalog Number: EVT-278212
CAS Number: 447-41-6
Molecular Formula: C19H25NO2
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nylidrin hydrochloride, also known as Buphenine, is a synthetic sympathomimetic amine. [, ] It belongs to the epinephrine-ephedrine group of compounds. [] Nylidrin has primarily been researched for its potential vasodilatory effects. [, ] Researchers have explored its effects on various systems, including cardiovascular, ocular, and respiratory. [, , ]

Future Directions
  • Exploring Non-Adrenergic Mechanisms: Further research is needed to elucidate the novel, non-adrenergic mechanisms by which Nylidrin might exert its anti-allergic and other pharmacological effects. [] Understanding these mechanisms could lead to new therapeutic applications for Nylidrin.
Synthesis Analysis

Nylidrin can be synthesized through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxyphenylacetic acid with a suitable amine. The synthesis process generally includes the following technical details:

  1. Starting Materials: 4-Hydroxyphenylacetic acid and an amine derivative.
  2. Reaction Conditions: The reaction is often carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.
  3. Purification: Post-synthesis, the compound is purified using techniques such as column chromatography to isolate nylidrin from unreacted materials and by-products .
Molecular Structure Analysis

The molecular formula of nylidrin is C16H21NC_{16}H_{21}N with a molecular weight of approximately 241.35 g/mol. Its structure features a phenolic ring substituted with an ethylamine side chain, which is crucial for its biological activity.

Structural Data

  • Chemical Structure:
    • Nylidrin has a complex structure that can be represented as follows:
Structure C16H21N\text{Structure }C_{16}H_{21}N
  • 3D Conformation: The three-dimensional conformation plays a significant role in its interaction with β2-adrenergic receptors.
Chemical Reactions Analysis

Nylidrin participates in various chemical reactions that are essential for its pharmacological activity. Key reactions include:

  1. Binding to β2-Adrenergic Receptors: Nylidrin acts by binding to β2-adrenergic receptors, leading to smooth muscle relaxation in the airways.
  2. Metabolism: In vivo studies indicate that nylidrin undergoes metabolic transformations primarily in the liver, where it may be conjugated or oxidized to form active metabolites .
  3. Antiviral Mechanism: Research has shown that nylidrin can inhibit the hemagglutination process of influenza A virus, indicating its potential role in antiviral therapies .
Mechanism of Action

The mechanism of action of nylidrin involves its agonistic effect on β2-adrenergic receptors located on bronchial smooth muscle cells. Upon binding:

  1. Activation of Adenylyl Cyclase: This leads to an increase in cyclic adenosine monophosphate levels.
  2. Smooth Muscle Relaxation: The elevated cyclic adenosine monophosphate results in relaxation of bronchial smooth muscle, facilitating bronchodilation.
  3. Antiviral Activity: Nylidrin's antiviral properties are attributed to its ability to interfere with viral membrane fusion processes, thereby inhibiting viral replication .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nylidrin hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents such as ethanol.

Chemical Properties

  • Melting Point: The melting point of nylidrin hydrochloride is around 200 °C.
  • Stability: Nylidrin is stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

Studies have reported varying solubility profiles and stability data under different environmental conditions, which are critical for formulation development .

Applications

Nylidrin has several scientific uses, primarily within the fields of pharmacology and medicinal chemistry:

  1. Bronchodilator Therapy: Used for managing asthma and chronic obstructive pulmonary disease due to its bronchodilatory effects.
  2. Antiviral Research: Investigated for its potential use against viral infections, particularly influenza A virus.
  3. Antiallergic Applications: Demonstrated efficacy in inhibiting histamine release from basophils, making it useful in treating allergic reactions .
Historical Development and Regulatory Trajectory of Nylidrin

Synthesis and Early Pharmacological Characterization

Nylidrin hydrochloride (C₁₉H₂₆ClNO₂; MW 335.87 g/mol), initially synthesized as buphenine hydrochloride (CAS 849-55-8), emerged from mid-20th-century efforts to develop peripheral vasodilators. Its molecular structure features a phenylethanolamine core with a p-hydroxyphenyl and 4-phenylbutan-2-yl substituent, conferring β₂-adrenergic receptor (ADRB2) agonist properties [1] [3]. Early pharmacological studies identified its ability to relax vascular smooth muscle, primarily through cAMP elevation via adenylate cyclase activation. This mechanism reduced peripheral vascular resistance and enhanced blood flow to skeletal muscles and the central nervous system [1].

Key mechanisms identified during initial characterization included:

  • Hemodynamic effects: Increased microcirculatory flow via erythrocyte deformability enhancement
  • Cellular actions: Inhibition of IgE-mediated histamine release in mast cells, suggesting anti-allergic potential [3]
  • Metabolic profile: Low plasma protein binding and renal excretion dominance (>98% unchanged) [1]

Table 1: Fundamental Chemical and Pharmacological Properties of Nylidrin Hydrochloride

PropertySpecification
IUPAC Name4-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]propyl}phenol hydrochloride
Molecular FormulaC₁₉H₂₆ClNO₂
CAS Registry849-55-8
Mechanism of Actionβ₂-adrenergic receptor agonist
Primary Physicochemical TraitsWater solubility: 0.0204 mg/mL; Log P: 3.05
Early Therapeutic RationalePeripheral vasodilation, tissue oxygenation enhancement

Evolution of Clinical Indications and Global Regulatory Status

Initially developed for peripheral vascular disorders in the 1950s–60s, nylidrin’s indications expanded empirically to include:

  • Vascular indications: Diabetic vasculopathy, nocturnal leg cramps, frostbite, and ulcer healing [1]
  • Neurological applications: Cerebral ischemia and cognitive impairment in geriatric patients (despite limited evidence) [1] [5]
  • Off-label uses: Adjunctive management of oral submucous fibrosis (OSMF) to alleviate trismus via postulated vasodilatory effects on fibrotic tissues [5]

By the 1970s, regulatory divergence emerged globally. While countries like Japan and Germany maintained approvals for vascular indications, the U.S. FDA initiated rigorous efficacy reviews under the Drug Efficacy Study Implementation (DESI) program. The European Medicines Agency (EMA) permitted restricted use for peripheral circulatory disorders but excluded cerebrovascular applications [1] [6].

Table 2: Global Regulatory Status Evolution of Nylidrin

Region/PeriodStatusApproved Indications
United States (Pre-1980)MarketedPeripheral vascular disorders, cerebral circulatory insufficiency
United States (Post-FDA review)WithdrawnAll indications
European UnionRestricted approvalPeripheral vascular disorders only
JapanApprovedVasospastic conditions, diabetic vasculopathy
IndiaAvailable (as buphenine)Adjunct in OSMF, peripheral vascular disease

Withdrawal from Key Markets: Analysis of FDA Efficacy Reassessments

The FDA’s withdrawal of nylidrin in the 1980s stemmed from methodical reassessments of clinical evidence. Key factors included:

  • Insufficient proof for cerebrovascular claims: Trials for cerebral arteriosclerosis and ischemia failed to demonstrate statistically significant benefits in cognitive or functional endpoints versus placebo [1].
  • Inconsistent peripheral outcomes: While some studies reported modest walking distance improvements in intermittent claudication, results were inconsistent across trials. A Cochrane review noted variability in response magnitudes (e.g., -33.8% to +73.9% pain-free walking distance vs placebo), deemed clinically insignificant [1] [7].
  • Comparative inferiority: Head-to-head trials against vasodilators like pentoxifylline or prostaglandins showed inferior efficacy. One RCT found nylidrin less effective than Gingko biloba extract in symptom relief [7].

The FDA’s final determination cited "lacking substantial evidence of effectiveness" for all cerebral circulatory insufficiencies, leading to market withdrawal. This action reflected evolving regulatory standards requiring robust randomized controlled trial (RCT) data—a benchmark nylidrin’s early pragmatic trials could not meet [1] [6].

Properties

CAS Number

447-41-6

Product Name

Nylidrin

IUPAC Name

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C19H25NO2/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17/h3-7,10-15,19-22H,8-9H2,1-2H3

InChI Key

PTGXAUBQBSGPKF-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O

Solubility

Mol wt 335.88. Crystals. Sparingly sol in water; slightly sol in alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/

Synonyms

Arlidin
Bufenine
Buphenin
Buphenine
Dilatol
Hydrochloride, Nylidrin
Nylidrin
Nylidrin Hydrochloride

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.